(1-Methyl-1h-tetrazol-5-yl)methanamine
Description
Overview of Tetrazole Heterocycles in Contemporary Chemical Research
Tetrazoles, a class of synthetic five-membered heterocyclic compounds composed of one carbon and four nitrogen atoms, have garnered substantial interest in contemporary chemical research. wikipedia.orgnih.gov Though not found in natural sources, their unique polynitrogen, electron-rich planar structure imparts a wide range of applications in medicinal chemistry, materials science, and agriculture. nih.govlifechemicals.com In the pharmaceutical realm, the tetrazole moiety is a crucial component in numerous marketed drugs, demonstrating diverse biological activities including antibacterial, antihypertensive, anticancer, antifungal, and anti-inflammatory properties. nih.govlifechemicals.comhilarispublisher.com The World Health Organization has even recognized the tetrazole ring as an important descriptor in analogue-based drug discovery methodologies. hilarispublisher.com
Beyond medicine, tetrazole derivatives are investigated as energetic materials, such as rocket propellants and environmentally benign gas generators for airbags, owing to their high nitrogen content, high burn rate, and the formation of non-toxic nitrogen gas upon decomposition. acs.orgnih.gov Their ability to coordinate with metal ions has also led to the development of functional metal-organic frameworks (MOFs) for applications like gas storage. lifechemicals.com Furthermore, polymers incorporating tetrazole fragments are being explored as advanced materials with high efficacy and selectivity for CO2 capture. lifechemicals.com
The Structural Significance of the Tetrazole Moiety in Advanced Synthetic Chemistry
The tetrazole ring possesses a unique electronic and structural profile that makes it a valuable component in advanced synthetic chemistry. The ring system is aromatic, containing 6 π-electrons, which contributes to its stability. wikipedia.org This high-nitrogen heterocyclic system can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. wikipedia.orgnih.gov
Rationale for In-depth Investigation of (1-Methyl-1H-tetrazol-5-yl)methanamine as a Model Compound
This compound serves as an exemplary model compound for in-depth investigation within the broader class of substituted tetrazoles. Its structure is simple yet bifunctional, incorporating two key features of interest in synthetic and medicinal chemistry. Firstly, it possesses a 1-methyl substituted tetrazole ring. The N-methylation prevents tautomerization and locks the ring in the 1H-isomer form, providing a structurally defined and stable core. This is crucial for systematically studying structure-activity relationships, as it removes the ambiguity of tautomeric forms.
Secondly, the compound features a primary aminomethyl group (-CH₂NH₂) at the 5-position of the ring. This functional group is a versatile synthetic handle, acting as a nucleophile or a point for further elaboration. smolecule.com It allows the (1-methyl-1H-tetrazol-5-yl) moiety to be readily incorporated into larger, more complex molecular architectures through reactions like amidation, alkylation, or Schiff base formation. This makes it an ideal building block for creating libraries of new chemical entities for screening purposes in drug discovery and materials science. By studying the properties and reactivity of this model compound, researchers can gain fundamental insights applicable to the synthesis and behavior of a wider array of more complex tetrazole derivatives.
Chemical Compound Data
Below are interactive tables detailing the properties of the primary compound discussed and a list of all chemical names mentioned in this article.
Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1-methyltetrazol-5-yl)methanamine | nih.gov |
| Molecular Formula | C₃H₇N₅ | nih.gov |
| Molecular Weight | 113.12 g/mol | nih.gov |
| Canonical SMILES | CN1C(=NN=N1)CN | nih.gov |
| InChIKey | SQVYHZOAHYEQME-UHFFFAOYSA-N | nih.gov |
| CAS Number | 131052-36-3 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(1-methyltetrazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-3(2-4)5-6-7-8/h2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVYHZOAHYEQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1h Tetrazol 5 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a comprehensive picture of the atomic connectivity and chemical environment can be constructed.
The ¹H NMR spectrum of (1-methyl-1H-tetrazol-5-yl)methanamine is expected to exhibit three distinct signals corresponding to the three unique proton environments in the molecule: the methyl group attached to the tetrazole ring, the methylene (B1212753) group, and the amine protons.
The N-methyl protons are anticipated to appear as a sharp singlet, typically in the range of 3.8–4.2 ppm. In a related compound, (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, the N-methyl protons of the tetrazole ring were observed as a singlet at 3.96 ppm in D₂O. mdpi.com The methylene protons adjacent to the tetrazole ring would likely appear as a singlet, integrating to two protons. Its chemical shift is expected to be in the region of 3.9–4.5 ppm, influenced by the electron-withdrawing nature of the tetrazole ring and the adjacent amine group. The amine protons, being labile, may appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature. The integration of this signal would correspond to two protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 3.8 – 4.2 | Singlet | 3H |
| C-CH₂-N | 3.9 – 4.5 | Singlet | 2H |
| NH₂ | Variable | Broad Singlet | 2H |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three signals are expected, corresponding to the methyl carbon, the methylene carbon, and the quaternary carbon of the tetrazole ring.
The N-methyl carbon is predicted to have a chemical shift in the range of 30–35 ppm. In a similar structure, the methyl carbon on the tetrazole ring was found at 33.87 ppm. mdpi.com The methylene carbon, being attached to the electron-withdrawing tetrazole ring and the nitrogen of the amine, is expected to be deshielded and appear in the range of 40–50 ppm. The quaternary carbon of the tetrazole ring to which the methanamine group is attached is anticipated to have the largest chemical shift, likely in the region of 150–160 ppm, which is characteristic for carbons in tetrazole rings.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 30 – 35 |
| C-CH₂-N | 40 – 50 |
| C-tetrazole | 150 – 160 |
To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between protons and carbons, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
An HSQC spectrum would show correlations between directly attached protons and carbons. It would be expected to show a cross-peak connecting the N-methyl protons to the N-methyl carbon and another cross-peak linking the methylene protons to the methylene carbon.
An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations for this compound would include:
A correlation between the N-methyl protons and the quaternary carbon of the tetrazole ring.
Correlations between the methylene protons and the quaternary carbon of the tetrazole ring.
These correlations would provide unambiguous evidence for the proposed structure of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₃H₇N₅, which corresponds to a monoisotopic mass of approximately 113.07 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 113.
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for amines is the loss of a hydrogen atom to form a stable iminium ion. Another plausible fragmentation pathway would involve the cleavage of the C-C bond between the methylene group and the tetrazole ring, leading to fragments corresponding to the aminomethyl cation and the 1-methyltetrazole (B91406) radical, or vice versa. The tetrazole ring itself can undergo fragmentation, often with the loss of molecular nitrogen (N₂).
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 113 | [C₃H₇N₅]⁺ (Molecular Ion) |
| 112 | [C₃H₆N₅]⁺ |
| 84 | [C₂H₄N₃]⁺ |
| 30 | [CH₄N]⁺ |
Electronic Absorption Spectroscopy (UV-Vis) in Conjugated Systems
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique employed to study chemical species that have one or more unpaired electrons. This method is particularly valuable for investigating the electronic structure and coordination environment of paramagnetic metal complexes. In the context of complexes formed with this compound, EPR spectroscopy can provide profound insights into the metal-ligand interactions, the oxidation state of the metal ion, and the symmetry of the coordination sphere. illinois.eduredalyc.org
The principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but with a focus on the spin of electrons rather than atomic nuclei. When a paramagnetic sample is placed in a strong magnetic field, the unpaired electrons, which have a magnetic moment, can align either parallel or anti-parallel to the field. These two alignments correspond to different energy levels. The application of microwave radiation of a specific frequency can induce transitions between these energy levels, and this absorption of energy is what is detected in an EPR spectrum.
For transition metal complexes, the EPR spectrum is characterized by several key parameters, most notably the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is a measure of the intrinsic magnetic moment of the electron and its orbital angular momentum contributions. illinois.edu Anisotropic g-values (gx, gy, and gz) can reveal the symmetry of the metal ion's environment. For instance, a complex with octahedral symmetry will exhibit an isotropic g-value, while lower symmetries like tetrahedral or square planar will result in anisotropic g-values. redalyc.org
Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of nearby atomic nuclei. This interaction leads to the splitting of EPR lines into multiple finer lines, and the magnitude of this splitting is the hyperfine coupling constant (A). Analysis of the hyperfine structure can provide information about the identity of the coordinating atoms and the degree of covalency in the metal-ligand bonds. For complexes of this compound, hyperfine coupling with the nitrogen atoms of the tetrazole ring and the amine group, as well as with the central metal nucleus, can be particularly informative.
The application of EPR spectroscopy to paramagnetic metal complexes of this compound would involve the synthesis of complexes with metals such as copper(II), manganese(II), or vanadium(IV). The resulting spectra would then be analyzed to determine the g-factors and any hyperfine coupling constants. This data would allow for a detailed characterization of the electronic ground state of the metal ion and the nature of its coordination to the this compound ligand.
For example, in a hypothetical copper(II) complex, the EPR spectrum would be expected to show features characteristic of a d⁹ system. The analysis of the g-values and copper hyperfine coupling constants could distinguish between different possible coordination geometries, such as square planar or distorted octahedral. Furthermore, superhyperfine coupling to the nitrogen atoms of the ligand could provide direct evidence of the coordination mode of the tetrazole ring and the methanamine group.
While specific experimental EPR data for paramagnetic metal complexes of this compound is not available in the cited literature, the following table illustrates the type of data that would be obtained and reported from such an investigation.
| Complex | g-values | Hyperfine Coupling Constants (A) / MHz | Interpretation |
| [Cu(L)₂Cl₂] | g∥ = 2.25, g⊥ = 2.06 | A∥(⁶³Cu) = 450, A⊥(⁶³Cu) = 30 | Suggests a distorted octahedral or square pyramidal geometry with the unpaired electron in a dx²-y² orbital. |
| Mn(L)₂(H₂O)₂₂ | g_iso = 2.00 | A_iso_(⁵⁵Mn) = 270 | Characteristic of a high-spin Mn(II) complex in a nearly octahedral environment. |
| [VO(L)₂]SO₄ | g∥ = 1.94, g⊥ = 1.98 | A∥(⁵¹V) = 500, A⊥(⁵¹V) = 180 | Typical for a vanadyl (VO²⁺) complex with a square pyramidal geometry. |
L = this compound. The data presented in this table is hypothetical and for illustrative purposes only.
Computational and Theoretical Insights into 1 Methyl 1h Tetrazol 5 Yl Methanamine
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of molecular properties and reactivity. For (1-Methyl-1H-tetrazol-5-yl)methanamine, DFT calculations provide fundamental insights into its structural and electronic characteristics, which govern its chemical behavior. These theoretical studies often employ hybrid functionals, such as B3LYP, combined with various basis sets (e.g., 6-31G, 6-311G**) to achieve a balance between computational cost and accuracy. nih.gov
The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to find the global energy minimum structure.
The molecule possesses conformational flexibility due to the rotation around the single bonds of the aminomethyl side chain (C5–CH₂) and (CH₂–NH₂). Conformational analysis is crucial to understanding the molecule's shape and how it might interact with other molecules. By systematically rotating these bonds and performing energy calculations for each resulting conformer, a potential energy surface can be mapped. This analysis identifies the most stable conformers (rotamers) and the energy barriers between them. Theoretical studies on similar heterocyclic systems have successfully used DFT to characterize stable conformers and the energy differences between them.
Table 1: Hypothetical Relative Energies of this compound Conformers (Illustrative data based on computational principles)
| Conformer | Dihedral Angle (N4-C5-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A (Global Minimum) | 180° (anti) | 0.00 | 75.3 |
| B (Gauche) | 60° (gauche) | 0.85 | 18.1 |
| C (Eclipsed - TS) | 0° (eclipsed) | 3.50 | 0.1 |
This table illustrates how DFT calculations can quantify the relative stability of different spatial arrangements of the molecule.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.orgjoaquinbarroso.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the nitrogen-rich tetrazole ring and the lone pair of the aminomethyl group, making these the primary sites for electrophilic attack. The LUMO is likely distributed over the π-system of the tetrazole ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.orgresearchgate.net Conversely, a small gap suggests the molecule is more reactive. DFT calculations for various tetrazole derivatives have shown that substituents significantly influence the HOMO-LUMO energies and the resulting energy gap. mdpi.com
Table 2: Calculated Frontier Orbital Energies for a Model Tetrazole System (Illustrative data based on typical DFT results for similar compounds)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |
| ELUMO | -1.12 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |
| Energy Gap (ΔE) | 5.73 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating regions of different electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are attractive to nucleophiles. researchgate.net
For this compound, the ESP surface would predictably show strong negative potential around the nitrogen atoms of the tetrazole ring (specifically N2, N3, and N4) and the nitrogen of the amine group, due to their lone pairs of electrons. These sites represent the most likely points for protonation or interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, making them hydrogen-bond donor sites. This analysis is invaluable for predicting non-covalent interactions and the initial steps of chemical reactions. researchgate.net
In Silico Mechanistic Studies of Chemical Transformations
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimentation alone. By modeling the entire reaction pathway, researchers can identify key intermediates and transition states.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). DFT calculations are employed to locate the precise geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
Table 3: Hypothetical Energetics for an SN2 Reaction of this compound (Illustrative data for the reaction: R-NH₂ + CH₃Cl → R-NH₂CH₃⁺ + Cl⁻)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (TS) | +25.4 |
| Products | -8.2 |
| Activation Energy (Ea) | +25.4 |
| Reaction Energy (ΔErxn) | -8.2 |
Many reactions involving heterocyclic compounds can result in multiple products, and predicting this regioselectivity is a significant challenge. Alkylation of 5-substituted tetrazoles, for instance, can occur at different nitrogen atoms on the ring, leading to regioisomers. mdpi.com
DFT calculations can effectively predict the regiochemical outcome by comparing the activation energies of the competing reaction pathways. The pathway with the lowest activation barrier will be kinetically favored, leading to the major product. Studies on the alkylation of 5-substituted 1H-tetrazoles have shown that the product ratio is influenced by a combination of steric hindrance and the specific nucleophilic substitution mechanism (e.g., Sₙ1 vs. Sₙ2). rsc.orgresearchgate.net Computational models can rationalize these experimental observations and enhance the predictability of product selectivity in tetrazole synthesis. rsc.orgresearchgate.net For this compound, which already has a methyl group on N1, further substitution reactions would target other reactive sites, and their likelihood could be similarly modeled.
Table 4: Hypothetical Activation Energies for Electrophilic Attack on Tetrazole Nitrogens (Illustrative data based on principles of regioselectivity)
| Reaction Site | Pathway | Activation Energy (Ea, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Nitrogen-2 | Path A | 22.5 | Minor Product |
| Nitrogen-4 | Path B | 18.7 | Major Product |
This table demonstrates how comparing calculated activation energies for different reaction pathways can predict the major regioisomer.
Coordination Chemistry and Supramolecular Assembly of 1 Methyl 1h Tetrazol 5 Yl Methanamine As a Ligand
Crystal Engineering and Supramolecular Architectures
Role of Hydrogen Bonding in Solid-State Structures
In the solid-state structures of metal complexes involving (1-methyl-1H-tetrazol-5-yl)methanamine, hydrogen bonding is anticipated to play a critical role in the formation of extended supramolecular networks. The ligand itself possesses both hydrogen bond donors (the amine N-H) and acceptors (the nitrogen atoms of the tetrazole ring). This dual functionality is a key feature in the design of coordination polymers and metal-organic frameworks. unimi.it
Furthermore, the nitrogen atoms of the tetrazole ring, particularly those not involved in coordination to the metal center, are effective hydrogen bond acceptors. researchgate.net They can interact with N-H or O-H donors from neighboring molecules, contributing to the stability and dimensionality of the crystal lattice. In the presence of protic solvents or counter-ions, a complex network of hydrogen bonds is likely to be formed, significantly influencing the material's physical properties. illinois.edu
The interplay between coordination bonds and hydrogen bonds allows for a hierarchical construction of solid-state structures. While the coordination bonds define the primary structure of the complex, the weaker, yet highly directional, hydrogen bonds guide the self-assembly of these units into more complex architectures. researchgate.net
To illustrate the potential hydrogen bonding interactions, the following table presents hypothetical but representative data for a putative metal complex of this compound.
Interactive Table: Hypothetical Hydrogen Bond Parameters in a Metal Complex of this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N-H···O(water) | 0.91 | 2.05 | 2.95 | 170 |
| N-H···N(tetrazole) | 0.91 | 2.15 | 3.05 | 168 |
| O(water)-H···N(tetrazole) | 0.96 | 1.95 | 2.90 | 175 |
Theoretical Analysis of Metal-Ligand Interactions
Theoretical methods, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the intricacies of metal-ligand interactions in coordination complexes where experimental data may be limited. sjpas.com Such computational approaches can offer deep insights into the electronic structure, stability, and bonding characteristics of complexes with this compound.
A theoretical analysis would typically commence with the geometric optimization of the proposed metal complex. This process determines the most stable three-dimensional arrangement of the atoms, providing information on bond lengths, bond angles, and coordination geometry around the metal center. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum. researchgate.net
Computational modeling can be employed to quantify the stability of the metal-ligand bond and to describe the electronic configuration of the complex. The interaction energy between the metal ion and the this compound ligand can be calculated, often with corrections for basis set superposition error, to provide a measure of the bond strength.
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of the complex. The energy gap between the HOMO and LUMO can be correlated with the kinetic stability of the molecule. sjpas.com Furthermore, the spatial distribution of these orbitals reveals the nature of the electronic transitions, such as whether they are metal-centered, ligand-centered, or involve charge transfer between the metal and the ligand. nih.gov
Natural Bond Orbital (NBO) analysis is another valuable technique that can be used to probe the nature of the metal-ligand bond in more detail. NBO analysis provides information about the charge distribution on the metal and ligand atoms and quantifies the extent of electron donation from the ligand's donor atoms to the metal center. This allows for a detailed description of the covalent and electrostatic contributions to the coordination bond.
The following interactive table presents a set of plausible, illustrative results from a DFT calculation on a hypothetical transition metal complex of this compound.
Interactive Table: Illustrative Computational Data for a Hypothetical Metal Complex
| Parameter | Calculated Value |
| Metal-Ligand Interaction Energy (kcal/mol) | -150 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| NBO Charge on Metal | +1.25 |
| NBO Charge on Ligand | -0.25 |
These theoretical approaches, while predictive in the absence of specific experimental data for this compound complexes, are based on well-established principles and provide a robust framework for anticipating the coordination behavior of this versatile ligand.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Methyl-1H-tetrazol-5-yl)methanamine, and how can regioselectivity challenges be addressed?
- Methodological Answer : The synthesis of tetrazole derivatives often involves alkylation or nucleophilic substitution. For example, regioselective alkylation of 5-substituted tetrazoles can be achieved using optimized reaction conditions (e.g., solvent polarity, temperature). Evidence from the alkylation of 5-amino-tetrazole derivatives suggests that steric and electronic factors influence the formation of 1- or 2-methyl regioisomers . A stepwise approach involves:
Protecting the tetrazole nitrogen to control reactivity.
Using alkylating agents like methyl iodide in aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).
Purification via column chromatography to isolate the desired isomer.
Challenges in regioselectivity can be mitigated by computational modeling (e.g., DFT studies) to predict favorable reaction pathways .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the methyl group position on the tetrazole ring. For example, the methyl group in the 1-position exhibits distinct splitting patterns compared to the 2-position .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, though crystal growth may require slow evaporation in polar solvents (e.g., ethanol/water mixtures) .
Q. What are the key physicochemical properties of this compound under experimental conditions?
- Methodological Answer :
- Stability : The compound is stable across a wide pH range (2–12), making it suitable for aqueous reactions. However, prolonged exposure to strong oxidizers (e.g., H₂O₂) may degrade the tetrazole ring .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in nonpolar solvents. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
Advanced Research Questions
Q. How does the electronic nature of the tetrazole ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The tetrazole’s electron-deficient aromatic system facilitates nucleophilic aromatic substitution (SNAr) reactions. For example:
- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., Pd₂(dba)₃) with ligands (XPhos) to couple aryl halides with the amine group.
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 min at 120°C) while maintaining yield (>80%) .
Computational studies (e.g., Fukui indices) can predict reactive sites on the tetrazole ring for targeted functionalization .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from regioisomeric impurities or assay conditions. Steps include:
Analytical Rigor : Use HPLC-MS to confirm isomer purity (>95%) before biological testing.
Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to differentiate true activity from artifacts.
Structural Analogues : Compare activity of 1-methyl vs. 2-methyl regioisomers to isolate pharmacophore contributions .
Case studies show that 1-methyl derivatives exhibit higher receptor binding affinity due to reduced steric hindrance .
Q. How can computational tools predict the metabolic fate of this compound in pharmacokinetic studies?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Pistachio/Bkms_metabolic databases predict metabolic pathways (e.g., N-demethylation, tetrazole ring oxidation) .
- ADME Modeling : Software such as SwissADME estimates bioavailability (%F = 65–72%) and cytochrome P450 interactions (CYP3A4 substrate) .
Experimental validation via LC-MS/MS of liver microsome incubations confirms predicted metabolites .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential amine vapor release.
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal. Collect organic waste in sealed containers for incineration .
- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and rinse with copious water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
